Lead(2+);oxolead;sulfate

货号 B088974

CAS 编号:

12202-17-4

分子量: 972.8608

InChI 键: ULGNLQBHIXGZMQ-UHFFFAOYSA-L

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

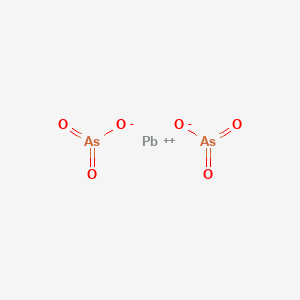

Lead(2+);oxolead;sulfate is a compound with the molecular formula O7Pb4S and a molecular weight of 972.8608. It is related to Lead(II) sulfate (PbSO4), which is a white solid that appears white in microcrystalline form . It is also known as fast white, milk white, sulfuric acid lead salt, or anglesite .

Synthesis Analysis

Lead(II) sulfate nanostructures have been synthesized successfully via a hydrothermal approach with a new precursor . The products were characterized with X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and UV–Vis diffuse reflectance spectroscopy (DRS) . The effect of different sulfur sources was investigated on product size and morphology .Molecular Structure Analysis

Anglesite (lead(II) sulfate, PbSO4) adopts the same orthorhombic crystal structure as celestite (strontium sulfate, SrSO4) and barite (barium sulfate, BaSO4) . Each lead(II) ion is surrounded by 12 oxygen atoms from 7 sulfate ions, forming a PbO12 polyhedron .Chemical Reactions Analysis

In qualitative analysis of inorganic chemistry, there are tests to identify Pb2+ ion from other cations . Lead ion forms soluble compounds and insoluble compounds in water and some of them have colors . PbCO3, PbSO4 are insoluble white precipitates .Physical And Chemical Properties Analysis

Lead(II) sulfate has a chemical formula of PbSO4 and a molar mass of 303.26 g/mol . It appears as a white solid with a density of 6.29 g/cm3 . It has a melting point of 1,087 °C and is poorly soluble in water .安全和危害

属性

IUPAC Name |

lead(2+);oxolead;sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.3O.4Pb/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNLQBHIXGZMQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Pb4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

9.7e+02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead(2+);oxolead;sulfate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Diphosphoric acid, tetraammonium salt

13765-35-0

Iridium dioxide

12030-49-8

Hafnium carbide (HfC)

12069-85-1

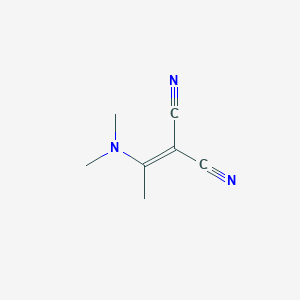

Bicyclo[5.3.1]undecan-11-one

13348-11-3

![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)